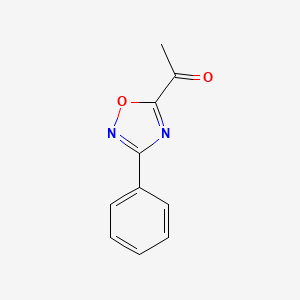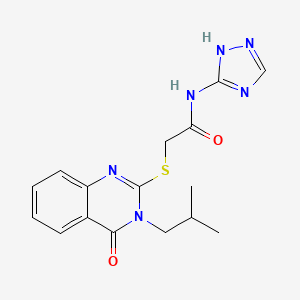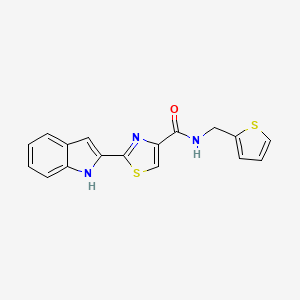![molecular formula C18H19NO4 B2491571 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid CAS No. 1797228-91-1](/img/structure/B2491571.png)
2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid often involves the reaction of specific aryl acid hydrazides with 3-(4-phenoxybenzoyl)propionic acid in phosphorus oxychloride, leading to a series of compounds with varying anti-inflammatory and analgesic activities (Husain et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows that molecules can be linked by N—H⋯O hydrogen bonds, adopting different conformations in the crystal structure, which is critical for understanding their interaction and function (Yaman et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of complex structures with specific properties. For example, triorganotin(IV) derivatives of similar acetic acids have been synthesized and characterized, revealing polymeric structures with unique configurations and hydrogen bonding patterns (Baul et al., 2002).
Physical Properties Analysis
The physical properties of compounds within this chemical family, such as crystal structure and hydrogen bonding, significantly influence their stability, solubility, and overall behavior in different environments. These aspects are crucial for designing compounds with desirable physical characteristics for various applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with different substrates or under various conditions, define the versatility and potential applications of these compounds. For example, the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones using related catalysts showcases the potential for synthetic applications in organic chemistry (Yakura et al., 2018).
Scientific Research Applications
1. Synthesis and Biological Application
- Metal Complex Synthesis : 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid was used to synthesize metal complexes with various ions, which were characterized using several techniques. These complexes were examined for their antibacterial and antifungal activities (Hussien et al., 2017).
2. Enantioselective Preparation in Organic Chemistry
- Chiral Compound Synthesis : The compound's derivatives were involved in the enantioselective preparation of dihydropyrimidones, which are important for developing chiral compounds and have applications in stereochemical configurations (Goss et al., 2009).
3. Antimycobacterial Properties
- Antimycobacterial Activity : A derivative of the compound showed significant in vitro activity against Mycobacterium tuberculosis, indicating potential as an antimycobacterial agent (Ali & Shaharyar, 2007).
4. Synthesis of Drug Metabolites
- Drug Metabolite Synthesis : It was used in the synthesis of human drug metabolites like hydroxypropranolol and hydroxydiclofenac, showcasing the compound's role in drug metabolism studies (Kinne et al., 2009).
5. Crystal Structure and Spectroscopic Features
- Crystallography and Spectroscopy : Its derivative, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, was synthesized and characterized, contributing to the understanding of molecular structure and bonding through crystallography and IR spectroscopy (Yaman et al., 2019).
6. Antimicrobial Agent Synthesis
- Antimicrobial Activity : Synthesized derivatives exhibited potential as antimicrobial agents, expanding the compound's application in the development of new antimicrobials (Doraswamy & Ramana, 2013).
7. Antihyperglycemic and Lipid Modulating Agents
- Metabolic Disease Treatment : Phenyl acetic acid derivatives synthesized from it showed promising results as antihyperglycemic and lipid-modulating agents, indicating potential therapeutic applications (Das et al., 2003).
8. Solubility and Thermodynamics in Organic Systems
- Solubility Study : The solubility of para-methoxyphenylacetic acid, a related compound, in various solvents was studied, providing valuable data for its purification and crystallization processes (Tangirala et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[2-[(3-propan-2-yloxyphenyl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)23-15-8-5-7-14(11-15)19-18(22)16-9-4-3-6-13(16)10-17(20)21/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCOPYRRGWTSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)

![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
